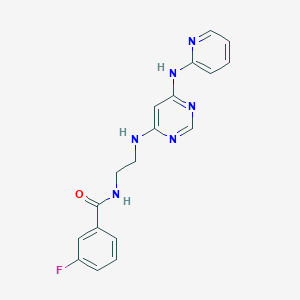

3-fluoro-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide

Description

Properties

IUPAC Name |

3-fluoro-N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN6O/c19-14-5-3-4-13(10-14)18(26)22-9-8-21-16-11-17(24-12-23-16)25-15-6-1-2-7-20-15/h1-7,10-12H,8-9H2,(H,22,26)(H2,20,21,23,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUWOHPXVUCDNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=NC=NC(=C2)NCCNC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide typically involves multiple steps, starting with the preparation of the pyridine and pyrimidine rings

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can help improve the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The fluorine atom can influence the oxidation state of the molecule.

Reduction: : Reduction reactions can be used to modify the functional groups.

Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to the formation of new derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

One of the primary applications of 3-fluoro-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide is in the field of oncology. The compound has been evaluated for its inhibitory effects on various cancer cell lines, particularly those driven by receptor tyrosine kinases.

Case Study: RET Kinase Inhibition

A study highlighted the development of novel benzamide derivatives that include similar structural motifs to this compound. These derivatives demonstrated potent inhibition of RET kinase, which is implicated in several cancers, including medullary thyroid carcinoma and non-small cell lung cancer. The compounds exhibited moderate to high potency in ELISA-based kinase assays, suggesting that similar structural analogs could be effective therapeutic agents against RET-driven tumors .

Antimicrobial Properties

Recent investigations have also explored the antimicrobial potential of compounds structurally related to this compound.

Case Study: Bacterial Inhibition

In vitro studies indicated that certain derivatives exhibited significant antibacterial activity against strains such as E. coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests a possible role for these compounds in treating bacterial infections, particularly those resistant to conventional therapies .

Structure–Activity Relationship (SAR) Studies

SAR studies have elucidated that modifications to the pyrimidine and pyridine moieties significantly affect the binding affinity and selectivity towards target kinases. For instance, variations in substituents on the benzamide core can enhance potency while minimizing off-target effects .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions, including coupling reactions facilitated by palladium or copper catalysts. These methods have been optimized to improve yields and reduce reaction times, making the compound more accessible for further research and development .

Mechanism of Action

The mechanism by which 3-fluoro-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The fluorine atom and the pyridine and pyrimidine rings can influence its binding affinity to receptors or enzymes. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Halogen Substitutions :

- 4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (35) (): The bromo and fluoro substituents at positions 4 and 3 on the benzamide enhance steric bulk and electron-withdrawing effects compared to the target compound’s single fluorine. This may alter binding affinity in enzyme pockets. Yield: 81% via general procedure D .

Extended Aromatic Systems :

- Molecular mass: 589.1 g/mol; MP: 175–178°C .

Modifications in the Linker and Pyrimidine/Pyridine Moieties

Ethylene Spacer vs. Ether Chains :

- Molecular formula: C₁₆H₁₄F₃N₃O₃; LC/MS [M+H]⁺: 475.42 .

- Imatinib intermediates (): Utilize pyridin-3-yl-pyrimidin-2-ylamino groups, highlighting the importance of pyrimidine orientation for kinase inhibition. These derivatives prioritize cost-effective synthesis routes, avoiding hazardous reagents .

Trifluoromethyl and Dimethylamino Groups:

- 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-methyl-benzamide (): The trifluoromethyl group increases lipophilicity (predicted density: 1.244 g/cm³), while dimethylamino enhances basicity (predicted pKa: 14.56). Boiling point: 486°C .

Key Physicochemical Parameters

Implications of Structural Differences

- Solubility : PEG linkers () improve aqueous solubility, whereas trifluoromethyl groups () enhance lipid membrane penetration.

- Metabolic Stability : Fluorine in the target compound may reduce oxidative metabolism compared to brominated analogs ().

- Synthetic Complexity : Chromen-2-yl derivatives () require multi-step synthesis, contrasting with simpler benzamide couplings ().

Biological Activity

3-fluoro-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide, with the CAS number 1396874-35-3, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is CHFNO, with a molecular weight of 352.4 g/mol. Its structure includes a fluorine atom, which may enhance its biological activity by influencing binding affinity and selectivity for biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an inhibitor in various biological pathways. Studies have indicated that compounds with similar structures often exhibit significant antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have shown that derivatives of pyridine and pyrimidine compounds can possess notable antimicrobial properties. For instance, a related compound demonstrated good antimicrobial activity against Gram-positive bacteria, suggesting that this compound may also exhibit similar effects .

Anticancer Potential

Compounds containing pyrimidine and pyridine rings have been explored for their anticancer properties. The inhibition of specific kinases involved in cancer cell proliferation has been a focus area. For example, related compounds have shown inhibition against JAK2, which is implicated in various hematological malignancies .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific protein targets involved in cell signaling pathways, potentially leading to altered cell growth and proliferation.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyridine derivatives, including those similar to the target compound. The results indicated that certain structural modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using the agar-well diffusion method .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 50 | S. aureus |

| Compound B | 75 | E. coli |

| 3-Fluoro Compound | TBD | TBD |

Study 2: Anticancer Activity

In another study focusing on the anticancer potential of pyrimidine derivatives, it was found that a related compound exhibited significant inhibitory effects on cancer cell lines, specifically targeting the JAK2 pathway. This suggests that similar structural motifs in this compound could yield comparable results .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 10 | JAK2 inhibition |

| MCF7 | 15 | Cell cycle arrest |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-fluoro-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide?

- Methodology : The synthesis typically involves multi-step coupling reactions. For example, fluorobenzoic acid derivatives (e.g., 4-bromo-3-fluorobenzoic acid) can be activated with coupling agents like EDCI/HOBt and reacted with amine-containing intermediates (e.g., 2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethylamine) under basic conditions (e.g., triethylamine). Post-reaction purification via silica gel chromatography ensures high purity .

Q. How should researchers characterize the compound’s structural integrity?

- Methodology : Use a combination of ¹H/¹³C-NMR to confirm proton and carbon environments (e.g., aromatic fluorine at δ ~110 ppm in ¹³C-NMR), LC-MS for molecular weight validation (e.g., [M+H]+ ion matching theoretical mass), and FT-IR to identify functional groups (e.g., amide C=O stretch ~1650 cm⁻¹). X-ray crystallography can resolve 3D conformation if single crystals are obtainable .

Q. What solvents and conditions optimize solubility for in vitro assays?

- Methodology : Test solubility in DMSO (common stock solvent) followed by dilution in aqueous buffers (pH 7.4). For low solubility, co-solvents like PEG-400 or cyclodextrin-based formulations improve bioavailability. Dynamic light scattering (DLS) can assess colloidal stability .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for kinase inhibition?

- Methodology :

Target Selection : Screen against kinase panels (e.g., VEGFR-2, EGFR) using fluorescence polarization or radiometric assays .

Modifications : Synthesize analogs with variations in the pyrimidine ring (e.g., substituent size, polarity) or benzamide fluorine position.

Data Analysis : Calculate IC50 values and correlate with molecular docking studies (e.g., AutoDock Vina) to identify key binding residues .

Q. What strategies resolve contradictions in biological activity data across cell lines?

- Methodology :

- Assay Validation : Replicate experiments in triplicate using orthogonal assays (e.g., MTT for viability, Caspase-3 for apoptosis).

- Mechanistic Profiling : Use RNA-seq or phosphoproteomics to identify off-target effects or pathway crosstalk.

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance between conditions .

Q. How can X-ray crystallography determine the compound’s binding mode?

- Methodology :

Co-crystallization : Incubate the compound with purified kinase domains (e.g., VEGFR-2) in crystallization buffers (e.g., 20% PEG 3350, 0.2 M ammonium sulfate).

Data Collection : Use synchrotron radiation (λ = 1.0 Å) to collect diffraction data (2.0–2.5 Å resolution).

Refinement : Solve structures via molecular replacement (Phaser) and refine with Phenix. Validate hydrogen bonds between the benzamide fluorine and kinase hinge region .

Q. What reaction conditions maximize yield in scale-up synthesis?

- Methodology :

- Continuous Flow Reactors : Improve mixing and heat transfer for exothermic steps (e.g., amide coupling).

- Catalyst Screening : Test Pd/C or Ni-based catalysts for hydrogenation steps.

- Quality Control : Monitor reaction progress via inline FT-IR or UPLC-MS. Optimize solvent systems (e.g., acetonitrile/water gradients) for final purification .

Q. How does pH stability impact formulation for in vivo studies?

- Methodology :

- Stability Testing : Incubate the compound in buffers (pH 1.2–9.0) at 37°C for 24–72 hours. Quantify degradation via HPLC-UV.

- Formulation Adjustments : For acidic degradation, use enteric coatings or lipid-based nanoparticles. Validate pharmacokinetics in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.